6-Bromo-3-methyl-1H-indole

Physicochemical Characterization Formulation Development Medicinal Chemistry

Substituting a generic indole derivative for the exact 6-bromo-3-methyl isomer compromises SAR reproducibility in kinase inhibitor programs and phytoalexin analog synthesis. This compound ensures regioisomeric precision and consistent reactivity. • Exact C6-bromo substitution is essential for target binding and antiproliferative activity (Michalková et al., 2025). • Available at ≥98% purity with batch-specific NMR, HPLC, and GC data. • Cold-chain storage (2-8°C) preserves integrity for reproducible synthetic outcomes.

Molecular Formula C9H8BrN
Molecular Weight 210.074
CAS No. 1219741-50-0
Cat. No. B595078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methyl-1H-indole
CAS1219741-50-0
Molecular FormulaC9H8BrN
Molecular Weight210.074
Structural Identifiers
SMILESCC1=CNC2=C1C=CC(=C2)Br
InChIInChI=1S/C9H8BrN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3
InChIKeyLJFVGMUBSYLFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-methyl-1H-indole: Compound Overview


6-Bromo-3-methyl-1H-indole (CAS 1219741-50-0) is a halogenated indole derivative bearing a bromine atom at the 6-position and a methyl group at the 3-position of the indole core. This substitution pattern distinguishes it from other bromoindole regioisomers and non-halogenated 3-methylindole. The compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex indole-based phytoalexin analogs and kinase inhibitor candidates [1]. Its physicochemical profile—including a calculated logP of approximately 3.24 and low aqueous solubility of 0.0418 mg/mL—confers distinct handling and formulation characteristics relative to its non-brominated and regioisomeric counterparts [2]. The compound is commercially available with purity specifications ranging from 95% to 98%, and is intended strictly for research and development applications .

Non-Substitutability of 6-Bromo-3-methyl-1H-indole


In scientific procurement, the practice of substituting a specified bromoindole building block with a generic “indole derivative” or a different regioisomer introduces unacceptable risk. The exact position of the bromine atom (C6) and the presence of the C3 methyl group are not interchangeable; they dictate both the compound‘s physicochemical behavior—such as solubility and lipophilicity—and its reactivity profile in subsequent synthetic transformations [1]. Furthermore, the 6-bromo substitution pattern is a critical determinant of biological activity in certain structure-activity relationship (SAR) studies, where even a shift to the 5-bromo position can alter kinase inhibitory potency or antiproliferative efficacy [2]. Substitution with non-halogenated 3-methylindole or with 6-bromoindole lacking the C3 methyl group would fundamentally change the steric and electronic properties of the scaffold, thereby compromising experimental reproducibility and invalidating comparative SAR analyses. The quantitative evidence presented in Section 3 substantiates why procurement of the exact compound is essential for maintaining research integrity.

6-Bromo-3-methyl-1H-indole: Quantitative Differentiation


Aqueous Solubility vs. Analog Indoles

6-Bromo-3-methyl-1H-indole exhibits an aqueous solubility of 0.0418 mg/mL (0.000199 mol/L) at ambient temperature . This value represents a marked reduction compared to 3-methylindole, which has a reported water solubility of 0.45 g/L (450 mg/L) at 20°C . In contrast, 6-bromoindole (lacking the C3 methyl group) is described qualitatively as 'insoluble in water' . The combined presence of the bromine atom and the methyl group on the indole scaffold thus yields intermediate solubility behavior that is distinct from both the non-halogenated parent and the simpler bromoindole.

Physicochemical Characterization Formulation Development Medicinal Chemistry

Lipophilicity (LogP) vs. Analogs

The calculated logP (octanol-water partition coefficient) for 6-bromo-3-methyl-1H-indole is 3.24 [1]. This value is notably higher than that of 3-methylindole (logP = 2.48–2.60) [2][3] and moderately higher than that of 6-bromoindole (logP = 2.91–2.93) . The increase in lipophilicity relative to both the non-brominated and the non-methylated analogs is attributable to the additive hydrophobic contributions of the bromine substituent and the methyl group.

ADME Prediction Drug Design Physicochemical Profiling

Storage Stability and Cold Chain Requirement

Vendor specifications for 6-bromo-3-methyl-1H-indole indicate a recommended storage temperature of 2-8°C, with shipment often on wet ice to maintain integrity . In contrast, 6-bromoindole is reported to be storable at room temperature , and 3-methylindole can be stored below +30°C . This heightened thermal sensitivity necessitates cold-chain logistics for the target compound, a factor that directly impacts procurement planning and inventory management.

Compound Management Stability Studies Procurement Logistics

Synthetic Utility in Anticancer SAR

6-Bromo-3-methyl-1H-indole serves as a key precursor for the synthesis of 6-bromo derivatives of indole phytoalexins, a class of compounds with documented antiproliferative activity. In a 2025 study, a minilibrary of twenty-two 6-bromo-containing analogs was synthesized, and the most potent derivative (a 3,4-dichlorophenylamino analogue of 6-bromo-1-Boc-brassinin) exhibited IC50 values of 7.1 μM (HCT116), 8.8 μM (A549), and 7.5 μM (Jurkat) [1]. While the target compound itself is not the active species, its 6-bromo substitution pattern is indispensable for constructing these bioactive derivatives. The 5-bromo regioisomer (5-bromo-3-methylindole) has been evaluated in distinct kinase inhibition studies (e.g., pp60(c-Src)), where 5-bromo substitution enhanced potency relative to non-brominated analogs [2], underscoring that the position of bromination is a critical SAR determinant.

Anticancer Drug Discovery SAR Studies Indole Phytoalexins

Purity Specification and Vendor QC

6-Bromo-3-methyl-1H-indole is routinely supplied at purities of 97-98% by multiple vendors, with batch-specific analytical data (NMR, HPLC, GC) available upon request . In comparison, 6-bromoindole is commonly offered at 96% purity , and 5-bromo-3-methylindole is available at 95-98% . The consistent availability of 98% purity material for the target compound, coupled with vendor-provided QC documentation, supports its use in rigorous research applications where trace impurities could confound biological assays or synthetic yields.

Quality Control Procurement Specifications Analytical Chemistry

Application Scenarios for 6-Bromo-3-methyl-1H-indole


Anticancer Phytoalexin Analog Synthesis

Researchers developing novel anticancer agents based on the indole phytoalexin scaffold can employ 6-bromo-3-methyl-1H-indole as a starting material for the construction of 6-bromo-brassinin and related derivatives. As demonstrated by Michalková et al. (2025), the 6-bromo substitution is integral to the synthetic route leading to compounds with low-micromolar antiproliferative activity against colon (HCT116), lung (A549), and leukemia (Jurkat) cancer cell lines [1]. The target compound‘s defined purity (≥97%) and cold-chain storage requirements must be observed to ensure reproducible synthetic outcomes.

SAR Studies: Bromoindole Regioisomer Profiling

In kinase inhibitor discovery programs, the position of bromine substitution on the indole ring is a critical variable. While 5-bromo-3-methylindole derivatives have been evaluated as pp60(c-Src) tyrosine kinase inhibitors [2], the 6-bromo regioisomer represented by the target compound offers an alternative vector for exploring binding interactions with distinct kinase domains or other protein targets. Procurement of the exact 6-bromo-3-methyl isomer ensures that SAR conclusions are not confounded by regioisomeric impurity.

Physicochemical Profiling and Formulation Assessment

The intermediate solubility (0.0418 mg/mL) and elevated lipophilicity (logP = 3.24) of 6-bromo-3-methyl-1H-indole, as compared to 3-methylindole and 6-bromoindole [3], make it a useful probe for studying the impact of dual substitution on ADME properties. Researchers can utilize this compound to calibrate in silico prediction models or to establish baseline formulation parameters (e.g., co-solvent requirements) for lead optimization series containing the 6-bromo-3-methylindole motif.

Reference Standard for Analytical Method Development

Given its availability at high purity (97-98%) with vendor-provided NMR, HPLC, and GC batch data , 6-bromo-3-methyl-1H-indole can serve as a reference standard for developing and validating analytical methods used to monitor reactions involving bromoindole intermediates or to quantify trace impurities in more complex indole-based drug candidates. The compound‘s well-defined physicochemical properties (logP, PSA) facilitate method development for reversed-phase chromatographic separations.

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